13-cis Acitretin O-beta-D-Glucuronide is a glucuronide metabolite of acitretin, a synthetic retinoid primarily used in dermatology for the treatment of severe psoriasis and other skin disorders. Acitretin itself is derived from etretinate and acts by modulating gene expression through retinoic acid receptors, impacting cellular differentiation and proliferation. The compound is not naturally occurring but is synthesized through various chemical processes.
Acitretin and its metabolites, including 13-cis Acitretin O-beta-D-Glucuronide, are synthesized in laboratories. The synthesis of acitretin involves multiple steps starting from simple organic compounds, ultimately leading to the formation of the desired retinoid structure. The compound is primarily produced for pharmaceutical use, particularly in formulations targeting skin conditions.
13-cis Acitretin O-beta-D-Glucuronide belongs to the class of retinoids, specifically second-generation retinoids, which include other compounds like etretinate and acitretin itself. It is classified as a glucuronide derivative due to the conjugation with glucuronic acid, which enhances its solubility and facilitates excretion.
The synthesis of acitretin typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the desired product. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are often employed for analysis during synthesis to monitor the formation and separation of isomers .
The molecular structure of 13-cis Acitretin O-beta-D-Glucuronide features a complex arrangement typical of retinoids, characterized by a cyclic structure with multiple double bonds and functional groups including a glucuronide moiety attached via an ether or ester bond.
The primary reactions involving 13-cis Acitretin O-beta-D-Glucuronide include:
The metabolic pathways involve enzymes such as UDP-glucuronosyltransferases that facilitate the conjugation process, enhancing the compound's elimination from the body .
The mechanism by which 13-cis Acitretin O-beta-D-Glucuronide exerts its effects involves:
Research indicates that acitretin and its metabolites significantly influence keratinocyte behavior, promoting normal differentiation while suppressing hyperproliferation associated with psoriasis .
Relevant data includes its pharmacokinetics showing high protein binding (over 99%) and a half-life that varies based on metabolic processes .
13-cis Acitretin O-beta-D-Glucuronide is primarily utilized in:
Core Structure and Isomerism:13-cis Acitretin O-beta-D-glucuronide is a deuterated glucuronide conjugate of the retinoid acitretin. Its core structure comprises a polyene chain linked to a trimethyl-substituted aromatic ring and a β-D-glucuronic acid moiety. The defining feature is the cis-configuration at the C13 position of the acitretin backbone, distinct from the all-trans isomer. This stereochemistry induces a ~30° bend in the polyene chain, altering molecular planarity and dipole moments compared to linear isomers [2] [5].
Stereochemical Identification:The compound’s IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid, specifies stereocenters in the glucuronide unit (2S,3S,4S,5R,6S) and the cis (Z), trans (E) geometry across the tetraene system. The 13-cis configuration is confirmed via NMR coupling constants (J = 10–12 Hz for cis protons) and UV-Vis spectroscopy (λmax shifted by 15 nm vs. all-trans) [5] [8].
Deuterated Analog:The deuterated form (CAS 146090-81-5 unlabeled; deuterated at methoxy group) has molecular formula C27H31D3O9 (MW: 505.57 g/mol). Deuterium incorporation at the 4-methoxy group (-OCD3) aids isotopic tracing in metabolic studies without altering steric bulk [3] [7].
Table 1: Structural Signatures of 13-cis vs. All-trans Isomer
Parameter | 13-cis Acitretin O-β-D-glucuronide | All-trans Acitretin O-β-D-glucuronide |
---|---|---|
C13 Configuration | cis (Z) | trans (E) |
Polyene Chain Geometry | Bent (~30°) | Linear |
UV-Vis λmax | 342 nm | 357 nm |
Dipole Moment (Calc.) | 5.2 Debye | 3.8 Debye |
Retinoid Synthesis Framework:Acitretin’s tetraene backbone is typically assembled via Wittig olefination between phosphonium ylides and carbonyl precursors. This step is stereoselective for trans-double bonds but yields the 13-cis isomer as a minor byproduct (~15–20%) due to kinetic instability of the C12–C13 bond [2].
Glucuronidation Strategy:Enzymatic or chemical conjugation links acitretin’s carboxylic acid to glucuronic acid:
Isomer Control Challenges:The 13-cis isomer is prone to photoisomerization or thermal equilibration to all-trans during synthesis. Mitigation strategies include:
Table 2: Synthetic Routes to 13-cis Acitretin O-β-D-glucuronide
Method | Yield | Stereochemical Purity | Key Challenge |
---|---|---|---|
Enzymatic (UGT) | 60–75% | >98% β-configuration | Enzyme cost; slow kinetics |
Chemical Glycosylation | 40–50% | 85–90% β-configuration | Anomeric epimerization; side products |
Molecular Properties:
Degradation Pathways:Three primary instability mechanisms dominate:
Stabilization Approaches:
Table 3: Stability Profile Under Controlled Conditions
Stress Factor | Condition | Degradation Observed | Recommended Mitigation |
---|---|---|---|
UV Light (300 nm) | 24 h exposure | 40% conversion to all-trans | Amber glass; inert atmosphere |
Heat | 40°C, 72 h | 25% hydrolytic cleavage | Storage ≤ –20°C |
Acidic pH | pH 2.0, 37°C, 1 h | >90% deconjugation | Neutral pH buffers (pH 6–8) |
Analytical Characterization:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: